molecular formula C13H20N6O B5386918 1-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperidine-4-carboxamide

1-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperidine-4-carboxamide

Cat. No.: B5386918
M. Wt: 276.34 g/mol
InChI Key: ZKJZUIQIVLXSKN-UHFFFAOYSA-N
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Description

1-[(Z)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperidine-4-carboxamide is a chemical compound with the molecular formula C13H20N6O. It is known for its unique structure, which includes a piperidine ring and a pyrimidine moiety.

Preparation Methods

The synthesis of 1-[(Z)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperidine-4-carboxamide involves several steps. One common synthetic route includes the reaction of 4,6-dimethylpyrimidine-2-amine with piperidine-4-carboxylic acid. The reaction is typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained. Industrial production methods may involve bulk manufacturing and custom synthesis to meet the demand for this compound .

Chemical Reactions Analysis

1-[(Z)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[(Z)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Z)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

1-[(Z)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

  • 1-[(Z)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperidine-4-carboxylic acid amide
  • 1-[(Z)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperidine-4-carboxamide derivatives

These compounds share structural similarities but may differ in their chemical properties, reactivity, and potential applications. The uniqueness of 1-[(Z)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperidine-4-carboxamide lies in its specific structure and the resulting properties that make it suitable for various research and industrial applications.

Properties

IUPAC Name

1-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O/c1-8-7-9(2)17-13(16-8)18-12(15)19-5-3-10(4-6-19)11(14)20/h7,10H,3-6H2,1-2H3,(H2,14,20)(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJZUIQIVLXSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2CCC(CC2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\N2CCC(CC2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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